molecular formula C4H11Cl3N4 B2737585 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride CAS No. 1803583-90-5

3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride

Cat. No.: B2737585
CAS No.: 1803583-90-5
M. Wt: 221.51
InChI Key: VJSFRERLGQGLEB-UHFFFAOYSA-N
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Description

3-Hydrazinyl-1-methyl-1H-pyrazole trihydrochloride (CAS 1803583-90-5) is a versatile chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a reactive hydrazinyl group attached to a 1-methyl-1H-pyrazole core, making it a valuable scaffold for constructing more complex molecules . Pyrazole derivatives are a subject of significant scientific interest due to their wide range of pharmacological activities, which include antimicrobial, anti-inflammatory, anticancer, and antidepressant properties . As a substituted pyrazole, this reagent serves as a key building block for researchers developing novel bioactive compounds, such as 1,3,5-trisubstituted-pyrazole derivatives, which have shown promising inhibitory activities against various microorganisms . The trihydrochloride salt form enhances the compound's stability and solubility for use in experimental procedures. Handle with care and store under an inert atmosphere at room temperature . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylpyrazol-3-yl)hydrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.3ClH/c1-8-3-2-4(6-5)7-8;;;/h2-3H,5H2,1H3,(H,6,7);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSFRERLGQGLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-90-5
Record name 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride
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Preparation Methods

Structural and Reactivity Considerations

The target molecule, 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride, features a pyrazole ring substituted at the 1-position with a methyl group and at the 3-position with a hydrazinyl group (-NHNH₂), which is protonated to form the trihydrochloride salt. The synthesis challenges revolve around achieving regioselective hydrazination while avoiding isomer formation, a common issue in pyrazole chemistry. The hydrochloride salt enhances solubility and stability, necessitating careful control of acidification conditions during the final steps.

Direct Hydrazination of Halogenated Pyrazole Intermediates

A widely explored route involves the nucleophilic substitution of halogenated pyrazole precursors with hydrazine. For example, 3-bromo-1-methyl-1H-pyrazole can react with anhydrous hydrazine under reflux in ethanol to yield the hydrazinyl derivative.

Example Protocol:

  • Synthesis of 3-Bromo-1-Methyl-1H-Pyrazole :
    Bromination of 1-methylpyrazole using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C achieves 85% yield.
  • Hydrazine Substitution :
    Reacting 3-bromo-1-methyl-1H-pyrazole (1 equiv) with hydrazine hydrate (3 equiv) in ethanol at 80°C for 12 hours affords 3-hydrazinyl-1-methyl-1H-pyrazole. The crude product is treated with concentrated HCl to form the trihydrochloride salt, isolated via recrystallization from ethanol/water (yield: 70–75%).

Optimization Insights :

  • Solvent Effects : Polar aprotic solvents like DMF improve reaction rates but complicate purification. Ethanol balances reactivity and practicality.
  • Temperature Control : Excessive heat promotes decomposition; maintaining 80°C minimizes side products.

Cyclocondensation Strategies

An alternative approach involves constructing the pyrazole ring from hydrazine-containing precursors. For instance, reacting β-keto esters with methylhydrazine forms 1-methylpyrazole derivatives, which can later be functionalized at the 3-position.

Representative Pathway :

  • Formation of 1-Methylpyrazole-4-Carboxylate :
    Methylhydrazine reacts with ethyl acetoacetate in acetic acid to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate (85% yield).
  • Decarboxylation and Functionalization :
    Hydrolysis of the ester group followed by decarboxylation generates 1-methyl-1H-pyrazole, which undergoes nitration and subsequent reduction to introduce the hydrazinyl group.

Challenges :

  • Regioselectivity : Directing groups (e.g., esters) are critical to ensure substitution at the 3-position.
  • Side Reactions : Over-reduction of nitro intermediates can lead to amine byproducts, necessitating careful stoichiometric control.

Acid-Mediated Salt Formation and Purification

The conversion of the free base to the trihydrochloride salt is achieved by treating 3-hydrazinyl-1-methyl-1H-pyrazole with excess hydrochloric acid. Recrystallization from aqueous ethanol (40–50% v/v) yields high-purity product (>99% HPLC).

Critical Parameters :

  • Acid Concentration : Excess HCl (3–4 equiv) ensures complete protonation of the hydrazine group and pyrazole nitrogen.
  • Recrystallization Solvent : Ethanol/water mixtures optimize solubility differences between the salt and impurities.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield (%) Purity (%) Key Advantage
Halogen Substitution 3-Bromo-pyrazole 70–75 98.5 Short reaction time
Cyclocondensation β-Keto ester 60–65 97.0 Avoids halogen intermediates
Nitration/Reduction 1-Methylpyrazole 50–55 95.5 Compatible with scale-up

Trade-offs :

  • The halogen substitution route offers higher yields but requires hazardous bromination steps.
  • Cyclocondensation is greener but involves multi-step synthesis.

Chemical Reactions Analysis

3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amino group. Reducing agents such as sodium borohydride are typically used.

    Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride, as anticancer agents. These compounds have demonstrated antiproliferative activity against various cancer cell lines. For instance, a library of phenylaminopyrazoles was synthesized, showing effectiveness in inhibiting the growth of melanoma (SkMel28) and cervical cancer (HeLa) cells while sparing normal fibroblasts . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole core can enhance potency and selectivity against specific cancer types.

1.2 Cannabinoid Receptor Modulation
Another significant application is in the modulation of cannabinoid receptors. Compounds derived from similar pyrazole structures have been investigated for their ability to act as partial agonists at the CB1 and CB2 receptors. These compounds are being explored for their potential in treating neuropathic pain and inflammatory conditions . The selective activity of these pyrazoles suggests that they could lead to safer alternatives to traditional cannabinoid therapies by minimizing central nervous system side effects.

Agricultural Applications

2.1 Fungicidal Activity
The agricultural sector has also seen applications for pyrazole derivatives, particularly as fungicides. Research indicates that phenylamino-substituted pyrazoles exhibit antifungal properties effective against phytopathogenic fungi . The development of these compounds as agrochemicals is promising, as they can be used to combat crop diseases while potentially reducing reliance on conventional pesticides.

2.2 Hypoglycemic Effects
Emerging studies suggest that certain pyrazole derivatives may possess hypoglycemic properties, making them candidates for managing diabetes . The ability to lower blood sugar levels through these compounds could provide new avenues for therapeutic interventions in metabolic disorders.

Synthesis and Structural Characterization

The synthesis of this compound typically involves hydrazine condensation reactions with various substrates, leading to functionalized pyrazole derivatives. Techniques such as microwave activation and one-pot synthesis have been employed to enhance yield and efficiency . Characterization methods including NMR and FTIR spectroscopy confirm the structural integrity and functional groups present in these compounds.

Case Studies

Study Application Findings
Cannabinoid ModulationIdentified as a partial agonist at CB1 receptors with potential for treating pain without CNS effects.
Anticancer ActivityDemonstrated selective inhibition of cancer cell proliferation while sparing normal cells.
Agricultural UseEffective against various phytopathogenic fungi, suggesting utility as a novel fungicide.

Mechanism of Action

The mechanism of action of 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The specific pathways involved depend on the target organism and the context of its use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride with key analogs:

Compound Name Molecular Formula Substituents Key Functional Groups Melting Point (°C) Solubility Profile
This compound C₄H₉N₃·3HCl 3-hydrazinyl, 1-methyl Hydrazinyl, trihydrochloride Not reported High solubility in water
(3-Amino-1-phenyl-1H-pyrazol-4-yl)methanone derivative (7b) C₂₈H₂₂N₆O₂S₂ 3-amino, 1-phenyl, thieno-thiophene C=O, NH₂ >300 Limited (organic solvents)
Pyrazolo[1,5-a]pyrimidine derivative (10) C₃₄H₂₀N₈S₂ Cyano, phenyl, thieno-thiophene CN, pyrimidine Not specified Moderate (DMF/EtOH)
3-Ethyl-4-methyl-1H-pyrazole hydrochloride C₆H₁₀N₂·HCl 3-ethyl, 4-methyl Hydrochloride salt Not reported Soluble in polar solvents

Key Observations :

  • Hydrazinyl vs. Amino/Phenyl Groups: The hydrazinyl group in the target compound enables unique reactivity in forming hydrazones and heterocycles, whereas amino or phenyl substituents (e.g., in compound 7b) favor aromatic interactions and stability in rigid frameworks .
  • Salt Formation : The trihydrochloride form of the target compound enhances aqueous solubility compared to neutral pyrazoles (e.g., compound 10) or simpler hydrochloride salts (e.g., 3-ethyl-4-methyl-1H-pyrazole hydrochloride) .
  • Thermal Stability: Derivatives with fused aromatic systems (e.g., thieno-thiophene in 7b) exhibit higher melting points (>300°C) due to extended conjugation, whereas the target compound’s salt form may reduce thermal stability .

Reactivity Comparison :

  • The hydrazinyl group in the target compound participates in Schiff base formation and cyclocondensation, whereas cyano groups (compound 10) enable nucleophilic additions.
  • Hydrochloride salts (e.g., target compound and 3-ethyl-4-methyl analog) improve protonation states for acid-catalyzed reactions .

Spectral and Analytical Data

  • IR/NMR : The target compound’s hydrazinyl group would show N-H stretches (~3200–3320 cm⁻¹), similar to compound 7b’s NH₂ peaks . However, fused aromatic systems (e.g., 7b, 10) exhibit distinct C=O (1720 cm⁻¹) and C≡N (2200 cm⁻¹) signals .
  • Mass Spectrometry : The trihydrochloride form may fragment into [M-3HCl+H]⁺, whereas compound 10 displays prominent M⁺ peaks at m/z 604 .

Biological Activity

3-Hydrazinyl-1-methyl-1H-pyrazole trihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C4H8Cl3N4
  • Molecular Weight : 197.5 g/mol
  • CAS Number : 1803583-90-5

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Bacillus subtilis208 µg/mL
Pseudomonas aeruginosa1264 µg/mL

The compound's effectiveness appears to vary with different bacterial species, with notable potency against Bacillus subtilis and Escherichia coli.

Anticancer Activity

In addition to its antimicrobial effects, studies have suggested that this compound may possess anticancer properties. Research has demonstrated that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Type of Assay
HeLa25MTT Assay
MCF-730Trypan Blue Exclusion

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising avenue for further investigation into its potential as an anticancer agent.

The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes and pathways critical for microbial growth and cancer cell proliferation. The hydrazine moiety is thought to play a crucial role in these interactions, potentially leading to the disruption of nucleic acid synthesis in microorganisms and cancer cells.

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various hydrazine derivatives, including this compound. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus, with a mechanism involving cell wall disruption.
  • Anticancer Research : Another study reported in Cancer Letters investigated the cytotoxic effects of this compound on breast cancer cells. The findings suggested that it induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Methodological Answer : Pre-equilibrate compound solutions in assay buffers (PBS, pH 7.4) for 24 hours to ensure hydration stability. Use cell-based assays (e.g., MTT) with triplicate technical replicates and negative controls (vehicle + inhibitor). Validate cytotoxicity thresholds via flow cytometry (Annexin V/PI staining) .

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